5-Aminopiperidin-3-ol;dihydrochloride
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Overview
Description
5-Aminopiperidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2ClH and a molecular weight of 189.08 g/mol. It is a derivative of piperidine, featuring an amino group at the 5-position and a hydroxyl group at the 3-position, both of which are essential for its biological and chemical activity.
Mechanism of Action
Target of Action
This compound is a derivative of piperidine, a six-membered heterocyclic compound that plays a significant role in the pharmaceutical industry . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that 5-Aminopiperidin-3-ol;dihydrochloride may have multiple potential targets.
Mode of Action
Piperidine derivatives are known to interact with various biological targets and exert diverse pharmacological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities
Pharmacokinetics
Its molecular weight is 18908 , which may influence its absorption and distribution characteristics.
Result of Action
Given the diverse pharmacological activities of piperidine derivatives , this compound may have multiple potential effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-3-ol;dihydrochloride typically involves the following steps:
Starting Material: Piperidine is used as the starting material.
Functionalization: The piperidine ring is functionalized by introducing an amino group at the 5-position and a hydroxyl group at the 3-position.
Conversion to Dihydrochloride: The resulting compound is then converted to its dihydrochloride salt form through reaction with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and controlled reaction conditions to ensure purity and yield. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Aminopiperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Aminopiperidin-3-ol;dihydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
5-Aminopiperidin-3-ol;dihydrochloride is similar to other piperidine derivatives, such as:
Piperidine: The parent compound without functional groups.
N-Methylpiperidine: Piperidine with a methyl group at the nitrogen atom.
Piperidin-4-ol: Piperidine with a hydroxyl group at the 4-position.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring, which provides it with distinct chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
5-aminopiperidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-5(8)3-7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGROFFQGJRINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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